molecular formula C9H8ClNO2 B14817493 4-Chloro-5-cyclopropoxynicotinaldehyde

4-Chloro-5-cyclopropoxynicotinaldehyde

Cat. No.: B14817493
M. Wt: 197.62 g/mol
InChI Key: CBDLBRFYEIQMJK-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxynicotinaldehyde typically involves the chlorination of nicotinaldehyde followed by the introduction of the cyclopropoxy group. One common method includes:

    Chlorination: Nicotinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.

    Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropanol in the presence of a base like sodium hydride (NaH) to form the cyclopropoxy group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: 4-Chloro-5-cyclopropoxynicotinic acid.

    Reduction: 4-Chloro-5-cyclopropoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-cyclopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxynicotinaldehyde largely depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Another chlorinated aromatic compound with antimicrobial properties.

    4-Chloro-DL-phenylalanine: An amino acid derivative used in biochemical research.

Uniqueness

4-Chloro-5-cyclopropoxynicotinaldehyde is unique due to the presence of both a cyclopropoxy group and an aldehyde group on the nicotinaldehyde scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c10-9-6(5-12)3-11-4-8(9)13-7-1-2-7/h3-5,7H,1-2H2

InChI Key

CBDLBRFYEIQMJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C=O)Cl

Origin of Product

United States

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